molecular formula C10H8BrN3OS B188028 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313531-82-7

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B188028
CAS RN: 313531-82-7
M. Wt: 298.16 g/mol
InChI Key: WRTPVZMOUBYPJD-UHFFFAOYSA-N
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Description

“4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a five-membered heterocyclic ring and is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This compound is a derivative of 1,3,4-thiadiazole and has shown significant therapeutic potential .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, such as “this compound”, has been reported in the literature . One of the methods of searching for new compounds is to modify the structure of known derivatives with documented activity . The bromo-substituted compounds were found to be potent .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .

Mechanism of Action

1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This permits them to inhibit replication of both bacterial and cancer cells .

Future Directions

The future directions for “4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and similar compounds could involve further exploration of their therapeutic potential. They have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial . Therefore, they could be potential candidates for the development of new drugs and anticancer strategies .

properties

IUPAC Name

4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTPVZMOUBYPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353576
Record name 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313531-82-7
Record name 4-bromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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